1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is a fluorinated ether compound with the molecular formula C6H2F12O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low reactivity under standard conditions .
Mechanism of Action
Target of Action
The primary targets of 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane are currently unknown. This compound is a type of fluorocarbon, which are generally known for their stability and resistance to reactivity .
Mode of Action
Fluorine atoms are highly electronegative, which can influence the compound’s interactions with its targets .
Biochemical Pathways
Fluorocarbons are known to be resistant to metabolic breakdown, which could potentially affect various biochemical processes .
Pharmacokinetics
Fluorocarbons in general are known for their low solubility in water and high solubility in organic solvents . This suggests that the compound may have low bioavailability due to poor absorption and distribution in the body.
Result of Action
Given its chemical stability, it is likely to persist in the environment and in the body, which could potentially lead to long-term effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and resistance to degradation mean that it can persist in the environment for a long time . Additionally, its low water solubility and high solubility in organic solvents suggest that it may accumulate in certain environments or tissues .
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane typically involves the reaction of perfluorinated alcohols with perfluorinated alkyl ethers. One common method includes the reaction of 1,1,2,2-tetrafluoroethanol with 1,1,2,2,3,3,4,4-octafluorobutane under controlled conditions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ether group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane has several applications in scientific research and industry:
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane can be compared with other fluorinated ethers such as:
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane: Similar in structure but with an additional carbon atom, leading to slightly different physical properties.
1,1,2,2,3,3,4,4-Octafluorobutane: Lacks the ether group, making it less versatile in certain chemical reactions.
Octafluoro-1,4-diiodobutane: Contains iodine atoms, which can participate in different types of chemical reactions compared to the ether compound.
These comparisons highlight the unique properties of this compound, particularly its high stability and low reactivity, which make it valuable in various specialized applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F12O/c7-1(8)3(11,12)5(15,16)6(17,18)19-4(13,14)2(9)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZRYZDKMGMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(OC(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179589 | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-96-0 | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175922-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.